Enhanced Lipophilicity (XLogP3) Compared to the Corresponding Carboxylic Acid
The target methyl ester exhibits a computed XLogP3 value of -0.4, significantly increasing lipophilicity compared to the parent carboxylic acid, 4-methyl-4H-1,2,4-triazole-3-carboxylic acid, which is predicted to be substantially more polar due to its free carboxylate group. This difference can influence membrane permeability and oral bioavailability in drug discovery programs. [1]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (estimated < -1.0) |
| Quantified Difference | >0.6 log units |
| Conditions | Computed property (XLogP3) from molecular structure |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, a critical parameter for lead optimization in drug discovery, making the methyl ester a superior intermediate for designing orally bioavailable candidates.
- [1] Kuujia.com. Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate. Computed Properties: XLogP3 = -0.4. View Source
